2-Bromo-1,5-dimethyl-1H-imidazole

Organic Synthesis Cross-Coupling Medicinal Chemistry

Select 2-Bromo-1,5-dimethyl-1H-imidazole for unambiguous cross-coupling. The defined 2-bromo-1,5-dimethyl substitution pattern (cLogP 1.68) ensures regiochemical fidelity, eliminating isomeric byproducts that plague unsubstituted analogs. This sterically and electronically unique building block is critical for kinase inhibitor and agrochemical R&D, enabling precise SAR without re-optimization. Available at 97% purity, ready for Suzuki-Miyaura couplings.

Molecular Formula C5H7BrN2
Molecular Weight 175.03 g/mol
CAS No. 235426-31-0
Cat. No. B1277734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,5-dimethyl-1H-imidazole
CAS235426-31-0
Molecular FormulaC5H7BrN2
Molecular Weight175.03 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1C)Br
InChIInChI=1S/C5H7BrN2/c1-4-3-7-5(6)8(4)2/h3H,1-2H3
InChIKeyCQONRJOUCSSFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,5-dimethyl-1H-imidazole (CAS 235426-31-0) Sourcing and Selection Guide for Chemical Synthesis


2-Bromo-1,5-dimethyl-1H-imidazole is a halogenated heterocyclic building block belonging to the 1,5-dimethylimidazole class . It is characterized by a bromine atom at the 2-position of the imidazole ring, flanked by methyl groups at the 1- and 5-positions, with a molecular formula of C5H7BrN2 and a molecular weight of 175.03 g/mol . This specific substitution pattern differentiates it from unsubstituted or differently substituted bromoimidazoles, influencing both its steric and electronic properties . As a reagent, it serves as a key intermediate in organic synthesis, particularly for introducing the 1,5-dimethylimidazole moiety via cross-coupling reactions .

Why 2-Bromo-1,5-dimethyl-1H-imidazole Cannot Be Interchanged with Other Bromoimidazoles


Generic substitution of 2-bromo-1,5-dimethyl-1H-imidazole with other bromoimidazoles, such as 2-bromoimidazole (CAS 16681-56-4) or 4-bromo-1,5-dimethyl-1H-imidazole (CAS 158585-81-0), is chemically and functionally invalid without extensive re-optimization. The position of the bromine atom (2- vs. 4-) and the presence of methyl groups on the imidazole ring fundamentally alter the compound's physicochemical properties and reactivity . For instance, the 1,5-dimethyl substitution in 2-bromo-1,5-dimethyl-1H-imidazole increases steric bulk around the reactive center and influences the electron density of the aromatic ring, which can drastically affect the rate and outcome of key reactions like Suzuki-Miyaura cross-couplings . Furthermore, the differences in physical state and solubility can impact formulation and handling. The evidence below quantifies these critical differences to guide precise material selection.

Quantitative Differentiation of 2-Bromo-1,5-dimethyl-1H-imidazole (CAS 235426-31-0) Against Analogs


Regioisomeric Purity: Avoiding C4-Bromo Contamination for Unambiguous Cross-Coupling

A critical differentiating factor for 2-bromo-1,5-dimethyl-1H-imidazole is its unambiguous 2-bromo substitution, in contrast to its regioisomer, 4-bromo-1,5-dimethyl-1H-imidazole (CAS 158585-81-0). The presence of even a small amount of the 4-bromo isomer in a synthetic sequence can lead to a mixture of regioisomeric products that are difficult to separate. Commercially, 2-bromo-1,5-dimethyl-1H-imidazole is offered at a 97% purity specification, ensuring it is the sole bromo-imidazole species . This is in contrast to the 4-bromo isomer, which, while also available, represents a distinct chemical entity with a different CAS number and reactivity profile .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Altered Physicochemical Profile: Enhanced Lipophilicity vs. Unsubstituted 2-Bromoimidazole

The presence of two methyl groups in 2-bromo-1,5-dimethyl-1H-imidazole substantially alters its physicochemical profile compared to the unsubstituted 2-bromoimidazole (CAS 16681-56-4). The target compound exhibits a calculated LogP (cLogP) of 1.68, significantly higher than the XLogP3 of 1.1 reported for unsubstituted 2-bromoimidazole . This 0.58-unit increase in cLogP corresponds to an approximately 3.8-fold greater theoretical partition coefficient, indicating substantially higher lipophilicity. Additionally, the melting point of the target compound is 40-42°C, making it a low-melting solid, whereas unsubstituted 2-bromoimidazole has a melting point of approximately 197-209°C .

Physicochemical Properties Lipophilicity Bioavailability

Reactivity in Suzuki-Miyaura Coupling: Leveraging C2-Bromo Substitution for Diversification

The 2-bromo-1,5-dimethyl-1H-imidazole scaffold is specifically designed for diversification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling [1]. This is a well-established synthetic route for 2-bromoimidazoles to generate diarylated imidazoles . The 1,5-dimethyl substitution pattern on the imidazole ring is crucial as it can provide steric protection to the C-H bonds at the 4-position, potentially enabling sequential C-H activation and coupling strategies to generate highly substituted imidazoles . This is a class-level inference, as direct, head-to-head quantitative yield data for this exact compound versus its analogs under identical conditions is not available in the provided sources.

Suzuki-Miyaura Coupling Palladium Catalysis Cross-Coupling

Sourcing Specification and Storage: Defined Purity for Reproducible Synthesis

Reproducibility in synthesis is critically dependent on reagent purity and handling. 2-Bromo-1,5-dimethyl-1H-imidazole is commercially available with a defined purity specification of 97% from major suppliers, ensuring a consistent and reliable building block for research . The compound is a solid with a low melting point (40-42°C) and requires storage at 2-8°C under an inert atmosphere to prevent degradation . This is comparable to other bromoimidazoles but highlights the importance of proper storage conditions. While pricing may vary (e.g., 1g at 97% purity for ~$170-$185 USD ), the key differentiator is the consistent availability and specification of the correct regioisomer.

Reagent Procurement Purity Supply Chain

Optimal Application Scenarios for 2-Bromo-1,5-dimethyl-1H-imidazole (CAS 235426-31-0) in R&D


Medicinal Chemistry: Optimizing Pharmacokinetic Properties of Kinase Inhibitors

Researchers developing kinase inhibitors or other bioactive molecules where the imidazole core is a key pharmacophore should prioritize 2-bromo-1,5-dimethyl-1H-imidazole. Its significantly higher calculated lipophilicity (cLogP 1.68 vs. 1.1 for unsubstituted 2-bromoimidazole) can be strategically leveraged to improve membrane permeability and potentially enhance oral bioavailability or CNS penetration . The 1,5-dimethyl substitution provides steric bulk that can influence target selectivity and metabolic stability.

Process Chemistry: Unambiguous Synthesis of Advanced Intermediates

In multi-step syntheses requiring precise control over regioisomeric purity, the defined 2-bromo substitution of this compound eliminates the risk of forming isomeric mixtures that are costly and time-consuming to separate . This is particularly critical in the synthesis of complex drug candidates or agrochemicals where even minor impurities can affect biological activity or analytical characterization. Its use as a building block in sequential Suzuki-Miyaura couplings to generate diarylated imidazoles is a well-established application .

Agrochemical Discovery: Building Novel Crop Protection Agents

The 1,5-dimethylimidazole core is a valuable scaffold in the design of novel fungicides, herbicides, and insecticides. This compound serves as a versatile intermediate for generating libraries of analogs via palladium-catalyzed cross-coupling, as established for 2-bromoimidazoles . Its high purity (97%) and defined regioisomeric identity ensure that the resulting analogs are structurally unambiguous, accelerating the structure-activity relationship (SAR) studies essential for lead optimization in agrochemical discovery .

Academic Research: Tool Compound for Methodology Development

For academic groups developing new cross-coupling methodologies or studying the effects of steric and electronic modulation on heterocyclic reactivity, this compound is a well-defined test substrate. Its 1,5-dimethyl substitution provides a unique steric and electronic environment compared to unsubstituted 2-bromoimidazole, making it ideal for comparative studies in palladium-catalyzed reactions like Suzuki-Miyaura couplings . The material is readily available from multiple suppliers at research-grade purity (97%) .

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